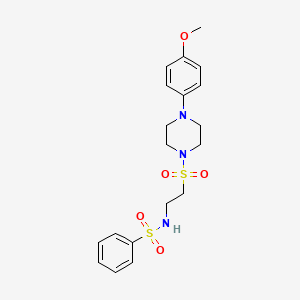

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-27-18-9-7-17(8-10-18)21-12-14-22(15-13-21)28(23,24)16-11-20-29(25,26)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBBEGIEXKRATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide typically involves the reaction of 4-methoxyphenylpiperazine with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative .

Scientific Research Applications

Structural Characteristics

The compound has a complex structure that includes a piperazine moiety and sulfonamide groups, which are known to impart various biological activities. Its molecular formula is , with a molecular weight of approximately 484.6 g/mol .

Pharmacological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent in various conditions:

- Dopamine Receptor Modulation : Compounds with similar structural features have shown high affinity for dopamine D4 receptors, suggesting that this compound may also exhibit similar pharmacological properties. For instance, related piperazine derivatives have demonstrated selective binding to dopamine receptors with low IC50 values, indicating potential use in treating psychiatric disorders .

- Carbonic Anhydrase Inhibition : Recent studies have explored the inhibitory effects of sulfonamide derivatives on carbonic anhydrases, which are important in regulating physiological pH and fluid balance. The compound's sulfonamide group is crucial for this activity, making it a candidate for further development in treating conditions like glaucoma and edema .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance efficacy.

Potential Anticancer Activity

Some derivatives of sulfonamides have been studied for their anticancer properties. The presence of the piperazine ring may contribute to cytotoxic effects against cancer cell lines, making this compound a subject of interest in cancer research .

Case Study 1: Dopamine D4 Receptor Affinity

A study highlighted the synthesis of piperazine derivatives with high selectivity for the dopamine D4 receptor over other subtypes. The findings suggested that modifications to the piperazine structure could significantly enhance receptor affinity and selectivity . This indicates a promising direction for developing treatments for disorders linked to dopamine dysregulation.

Case Study 2: Carbonic Anhydrase Inhibition

Research on hydrazonobenzenesulfonamides demonstrated their effectiveness as inhibitors of human carbonic anhydrases, showcasing how similar sulfonamide structures can be optimized for therapeutic use . Such findings support the exploration of this compound in related applications.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to increased levels of acetylcholine, which can enhance cholinergic neurotransmission and potentially improve cognitive function in neurological disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects: The 4-methoxyphenyl group on piperazine (target compound) enhances hydrophobicity (XLogP3 ~4.5) compared to the 4-hydroxyphenyl analogue (XLogP3 1.8), which impacts membrane permeability and target engagement .

- Biological Activity: The target compound shares structural similarities with VRT-325, a known ΔF508-CFTR corrector . However, VRT-325’s quinazoline core may confer additional π-stacking interactions, enhancing its potency. The pyrrolidine-carboxamide derivative shows high inhibitory activity, suggesting that terminal functional groups (e.g., carboxamide vs. benzenesulfonamide) critically modulate target selectivity.

- Physicochemical Properties: Compounds with methylsulfanyl groups (e.g., ) exhibit higher lipophilicity (XLogP3 4.6), which may improve blood-brain barrier penetration but reduce aqueous solubility.

Structure-Activity Relationships (SAR)

- Piperazine Substitution: 4-Methoxyphenyl vs. 2-Methoxyphenyl: highlights a derivative with a 2-methoxyphenyl group, which may introduce steric clashes in binding pockets compared to the 4-methoxy isomer. Benzhydryl vs.

- Sulfonamide Linker: Ethyl-sulfonyl linkers (common in ) provide conformational flexibility, whereas rigid linkers (e.g., in VRT-325’s quinazoline) may restrict rotational freedom, affecting entropy of binding .

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound classified as a piperazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 440.55 g/mol. Its structure features a piperazine ring, which is known for conferring various biological activities.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement is crucial for cholinergic signaling, which is particularly relevant in neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can mitigate neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer’s pathology. The compound's ability to enhance cholinergic transmission may contribute to its protective effects on neuronal cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it has potent antibacterial effects, outperforming some standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |

| Escherichia coli | 31.108 - 62.216 | Moderate activity |

Enzyme Inhibition

The compound shows promising results as an enzyme inhibitor beyond acetylcholinesterase. It has been tested for urease inhibition, which is significant in treating infections caused by urease-producing pathogens .

Study on Neuroprotective Effects

A study conducted by researchers explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that it had a bactericidal effect at lower concentrations compared to traditional treatments, suggesting its potential as an alternative therapeutic agent in combating resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.